molecular formula C25H23N7O4 B2489607 2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1171035-67-8

2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B2489607
CAS No.: 1171035-67-8
M. Wt: 485.504
InChI Key: FVWQBURPLMYRMA-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C25H23N7O4 and its molecular weight is 485.504. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research into derivatives similar to the queried compound has identified potential anticancer properties. A study conducted by Al-Sanea et al. (2020) focused on the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, revealing compounds that showed appreciable cancer cell growth inhibition against several cancer cell lines. This work indicates the compound's relevance in developing new anticancer agents Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, Abdelgawad, 2020.

Corrosion Inhibition

The compound and its derivatives have been explored for their applications in corrosion inhibition. Lgaz et al. (2020) demonstrated the use of two pyrazoline derivatives for enhancing mild steel resistance in hydrochloric acid, highlighting the compound's utility in industrial applications, especially in protecting metals against corrosion in petroleum refining facilities Lgaz, Saha, Chaouiki, Bhat, Salghi, Shubhalaxmi, Banerjee, Ali, Khan, Chung, 2020.

Radioligand for Imaging

In the field of radiopharmacy, Dollé et al. (2008) reported on the synthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands of the translocator protein (18 kDa), with compounds designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This research outlines the potential of similar compounds in diagnostic imaging and as tools in neurological research Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, Katsifis, 2008.

Synthesis of β-Lactams

The compound's framework has also been utilized in the synthesis of novel β-lactams. Bhalla et al. (2015) described the facile synthesis of novel monocyclic trans- and cis-3-oxo/thio/seleno-4-pyrazolyl-β-lactams, highlighting its importance in the development of new pharmaceuticals and the exploration of chemical reactivity Bhalla, Bari, Berry, Bhalla, Vats, Mandal, Khullar, 2015.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O4/c1-15-4-6-17(7-5-15)31-23-20(13-26-31)24(34)29-25(28-23)32-21(12-16(2)30-32)27-22(33)14-36-19-10-8-18(35-3)9-11-19/h4-13H,14H2,1-3H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWQBURPLMYRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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